An In-depth Technical Guide to the Physicochemical Properties of Z-Ala-Pro-Leu-OH Tripeptide
An In-depth Technical Guide to the Physicochemical Properties of Z-Ala-Pro-Leu-OH Tripeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Z-Ala-Pro-Leu-OH
Z-Ala-Pro-Leu-OH is a synthetic tripeptide with the sequence Alanine-Proline-Leucine. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is a free carboxylic acid. This structure is of interest in medicinal chemistry and drug development as a potential building block or a standalone therapeutic agent. The "Z" group, a common protecting group in peptide synthesis, enhances the lipophilicity and metabolic stability of the peptide.[1][2][3] The specific sequence of amino acids—Alanine, Proline, and Leucine—contributes to the overall conformational and physicochemical properties of the molecule. Alanine is a small, non-polar amino acid, Proline is unique for its cyclic side chain that imparts rigidity to the peptide backbone, and Leucine is a hydrophobic amino acid.[4]
A comprehensive characterization of its physicochemical properties is the first step in its journey from a laboratory curiosity to a potential clinical candidate. This guide will systematically explore these properties, offering both predicted data and the experimental means for their verification.
Structural and Molecular Attributes
A foundational understanding of Z-Ala-Pro-Leu-OH begins with its molecular structure and fundamental properties derived from it.
Molecular Structure
The structure of Z-Ala-Pro-Leu-OH is characterized by the linear sequence of its amino acid residues, the N-terminal benzyloxycarbonyl protecting group, and the C-terminal carboxylic acid.
Structure of Z-Ala-Pro-Leu-OH
Caption: Chemical structure of Z-Ala-Pro-Leu-OH.
Molecular Formula and Weight
Based on the constituent amino acids and the protecting group, the molecular formula and weight have been calculated.
| Property | Value |
| Molecular Formula | C₂₂H₃₁N₃O₆ |
| Molecular Weight | 433.5 g/mol [5] |
Solubility Profile
The solubility of a peptide is a critical parameter that influences its biological activity and formulation possibilities. The presence of both hydrophobic (Leucine, Proline, Z-group) and hydrophilic (C-terminal COOH) moieties suggests that the solubility of Z-Ala-Pro-Leu-OH will be pH-dependent.
Predicted Solubility
Based on its structure, Z-Ala-Pro-Leu-OH is predicted to have poor solubility in aqueous solutions at neutral pH. The hydrophobic nature of the Z-group and the leucine side chain are the primary contributors to this characteristic. Solubility is expected to increase in alkaline conditions where the C-terminal carboxylic acid is deprotonated, and in organic solvents.
Experimental Determination of Aqueous Solubility
A standard method for determining the aqueous solubility of a peptide is the shake-flask method, followed by quantification of the dissolved peptide, often by High-Performance Liquid Chromatography (HPLC).
-
Preparation of Saturated Solution:
-
Add an excess amount of Z-Ala-Pro-Leu-OH to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be employed.
-
-
Quantification of Dissolved Peptide:
-
Prepare a series of standard solutions of Z-Ala-Pro-Leu-OH of known concentrations in a suitable solvent (e.g., acetonitrile/water mixture).
-
Analyze the standard solutions and the saturated supernatant by a validated reverse-phase HPLC (RP-HPLC) method with UV detection (typically at 214 nm for the peptide bond or a wavelength specific to the Z-group).
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of Z-Ala-Pro-Leu-OH in the supernatant by interpolating its peak area on the calibration curve.
-
-
Reporting the Solubility:
-
The solubility is reported in units such as mg/mL or molarity (mol/L).
-
Workflow for Experimental Solubility Determination
Caption: Shake-flask method for solubility determination.
Acidity Constant (pKa)
The pKa value of the C-terminal carboxylic acid is crucial as it determines the charge state of the molecule at different physiological pH values, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
Predicted pKa
The pKa of the C-terminal carboxylic acid of a peptide is typically in the range of 3-4. For Z-Ala-Pro-Leu-OH, the predicted pKa is approximately 3.5. This suggests that at physiological pH (~7.4), the carboxylic acid will be fully deprotonated and carry a negative charge.
Experimental Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable groups in a molecule.[6]
-
Sample Preparation:
-
Accurately weigh a known amount of Z-Ala-Pro-Leu-OH and dissolve it in a known volume of a suitable solvent, such as a mixture of water and a co-solvent (e.g., methanol or acetonitrile) to ensure solubility.
-
The initial solution should be at a concentration where the peptide is fully dissolved.
-
-
Titration Setup:
-
Use a calibrated pH meter with a suitable electrode.
-
Place the peptide solution in a thermostatted vessel and stir continuously.
-
-
Titration Procedure:
-
Begin by adding a standardized solution of a strong acid (e.g., 0.1 M HCl) to lower the pH of the peptide solution to a point where the carboxylic acid is fully protonated (e.g., pH 2).
-
Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point, and the half-equivalence point can be calculated from this.
-
Workflow for pKa Determination by Potentiometric Titration
Caption: Potentiometric titration for pKa determination.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).
Predicted logP
Due to the presence of the hydrophobic Z-group and the leucine residue, Z-Ala-Pro-Leu-OH is expected to be moderately lipophilic. Computational predictions for its logP value typically fall in the range of 2.5 to 3.5.
Experimental Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.[7]
-
Preparation of Phases:
-
Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH where the peptide is in its neutral form, if possible, or at a physiologically relevant pH like 7.4).
-
Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them and allowing them to separate.
-
-
Partitioning of the Peptide:
-
Dissolve a known amount of Z-Ala-Pro-Leu-OH in the aqueous phase.
-
Add a known volume of the pre-saturated n-octanol to the aqueous solution of the peptide in a separatory funnel.
-
Shake the funnel for a sufficient time (e.g., 1 hour) to allow the peptide to partition between the two phases and reach equilibrium.
-
Allow the two phases to separate completely.
-
-
Quantification of the Peptide in Each Phase:
-
Carefully separate the n-octanol and aqueous phases.
-
Determine the concentration of the peptide in each phase using a suitable analytical method, such as RP-HPLC with UV detection.
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the peptide in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient: logP = log₁₀ ( [Peptide]ₙ₋ₒ꜀ₜₐₙₒₗ / [Peptide]ₐᵩᵤₑₒᵤₛ )
-
Workflow for logP Determination by Shake-Flask Method
Caption: Shake-flask method for logP determination.
Stability Profile
The stability of a peptide therapeutic is a critical quality attribute that affects its shelf-life, safety, and efficacy. Peptides can degrade through various pathways, including hydrolysis, oxidation, and racemization.
Predicted Stability
The Z-group is known to confer increased resistance to enzymatic degradation compared to a free N-terminus. However, the peptide bonds, particularly those involving proline, can be susceptible to hydrolysis under certain pH and temperature conditions. The leucine residue is generally stable.
Experimental Assessment of Stability by HPLC
A common approach to assess the stability of a peptide is to subject it to stressed conditions (e.g., elevated temperature, different pH values) and monitor the degradation over time using a stability-indicating HPLC method.
-
Development of a Stability-Indicating HPLC Method:
-
Develop an RP-HPLC method that can separate the intact Z-Ala-Pro-Leu-OH from its potential degradation products. This often involves screening different columns, mobile phases, and gradient conditions.
-
The method should be validated for specificity, linearity, accuracy, and precision.
-
-
Forced Degradation Studies:
-
Prepare solutions of Z-Ala-Pro-Leu-OH in various stress conditions, including:
-
Acidic: e.g., 0.1 M HCl at 60 °C
-
Basic: e.g., 0.1 M NaOH at 60 °C
-
Oxidative: e.g., 3% H₂O₂ at room temperature
-
Thermal: e.g., 60 °C in a neutral buffer
-
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis of Samples:
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis and Reporting:
-
Calculate the percentage of the remaining intact peptide at each time point.
-
Plot the percentage of the remaining peptide against time to determine the degradation kinetics.
-
Identify the major degradation products if possible, using techniques like mass spectrometry (LC-MS).
-
Workflow for HPLC-Based Stability Assessment
Caption: HPLC-based stability testing workflow.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of the tripeptide Z-Ala-Pro-Leu-OH. While experimentally determined values are not yet widely published, the predicted properties, in conjunction with the detailed experimental protocols provided, offer a solid foundation for researchers and drug development professionals. A thorough understanding and experimental validation of these properties are essential for advancing our knowledge of this molecule and unlocking its potential in therapeutic applications. The methodologies outlined herein represent best practices in the field and are designed to yield reliable and reproducible data, ensuring the scientific integrity of any future investigation into Z-Ala-Pro-Leu-OH.
References
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Aapptec Peptides. (n.d.). Z-Leu-OH DCHA. Retrieved from [Link]
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PubChem. (n.d.). Z-Ala Prolinal. Retrieved from [Link]
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Wikipedia. (2024). Amino acid. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Pro-Leu. Retrieved from [Link]
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ACS Publications. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved from [Link]
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PubChem. (n.d.). Pro-Ala-Leu. Retrieved from [Link]
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PepCalc.com. (n.d.). Peptide calculator. Retrieved from [Link]
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NovoPro Bioscience Inc. (n.d.). Peptide Property Calculator (PeptideCalc). Retrieved from [Link]
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LifeTein. (n.d.). Protein/Peptide Property Calculator. Retrieved from [Link]
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ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method.... Retrieved from [Link]
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PubChem. (n.d.). Z-Phe-Leu-OH. Retrieved from [Link]
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GenScript. (n.d.). Peptide solubility guidelines. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
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AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
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